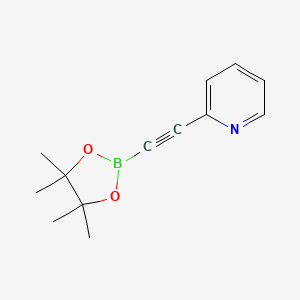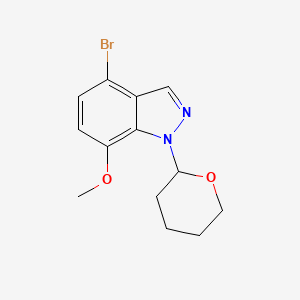
2-amino-N-(1-amino-1-oxopropan-2-yl)propanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-Ala-NH2 hydrochloride is a dipeptide compound consisting of two alanine residues linked by a peptide bond, with an amide group at the C-terminus and a hydrochloride salt. Its empirical formula is C6H14ClN3O2, and it has a molecular weight of 195.65 g/mol . This compound is commonly used in peptide synthesis and various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-NH2 hydrochloride typically involves the coupling of two alanine molecules. The process begins with the protection of the amino group of the first alanine molecule, followed by the activation of the carboxyl group. The second alanine molecule, with its amino group protected, is then coupled to the first molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed, and the resulting dipeptide is converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of H-Ala-Ala-NH2 hydrochloride may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and converted to its hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-Ala-NH2 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
H-Ala-Ala-NH2 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in studies of enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides and as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a reagent in various biochemical assays.
Mecanismo De Acción
The mechanism of action of H-Ala-Ala-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of alanine residues. Additionally, it can interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-Gly-NH2 hydrochloride: A dipeptide consisting of two glycine residues.
H-Ala-Gly-NH2 hydrochloride: A dipeptide with one alanine and one glycine residue.
H-Gly-Ala-NH2 hydrochloride: A dipeptide with one glycine and one alanine residue.
Uniqueness
H-Ala-Ala-NH2 hydrochloride is unique due to its specific sequence of two alanine residues, which imparts distinct physicochemical properties and biological activities. The presence of the amide group at the C-terminus and the hydrochloride salt form also contribute to its unique characteristics, making it suitable for various applications in peptide synthesis and biochemical research .
Propiedades
IUPAC Name |
2-amino-N-(1-amino-1-oxopropan-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2.ClH/c1-3(7)6(11)9-4(2)5(8)10;/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMVOSUNIUACBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)




![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)




